molecular formula C16H13BrF2N2O4 B1683084 N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine CAS No. 868359-05-1

N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine

Cat. No. B1683084
M. Wt: 415.19 g/mol
InChI Key: BNYDDAAZMBUFRG-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine” is a chemical compound with the molecular formula C16H13BrF2N2O4 . It is also known as WAY 213613 .


Molecular Structure Analysis

The molecular structure of “N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine” consists of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to an asparagine molecule .


Physical And Chemical Properties Analysis

“N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine” is a white powder that is soluble in DMSO . It has a predicted boiling point of 565.6±50.0 °C and a predicted density of 1.664±0.06 g/cm3 .

Scientific Research Applications

  • Inhibition of Glutamate Transporters : A study characterized N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine, among other compounds, as potent inhibitors of EAAT2, a predominant glutamate transporter in the forebrain. This compound showed high selectivity and potency, suggesting its potential as a tool for further elucidation of EAAT2 function (Dunlop et al., 2005).

  • Selective Chemical Cleavage of Peptides : Research on selective chemical cleavage of asparagine peptides showed that reactions with bromine and alkaline treatment could cleave asparagine peptides, a process specific to asparagine peptides. This study provides insights into peptide chemistry and potential applications in protein engineering and drug design (Shiba et al., 1968).

  • Synthesis of Asparagine Analogs : A study focused on the synthesis of N4-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-L-asparagine analogs, which are important for understanding the structure and function of asparagine derivatives in biochemical processes (Xia & Risley, 2001).

  • Peptide Synthesis with L-Asparagine Esters : Research on peptide synthesis using L-asparagine esters delved into methods of forming certain types of peptides. This has implications for the synthesis of complex biomolecules and potential therapeutic applications (Stewart, 1967).

  • Biosensors Based on L-Asparaginase : The application of L-asparaginase in biosensors is an emerging field. Such biosensors can be used for monitoring L-asparagine levels in acute lymphoblastic leukemia patients and for analyzing L-asparagine concentration in foods (Nunes et al., 2021).

  • Cancer Treatment Research : L-asparaginase is studied for its role in cancer treatment, specifically in acute lymphoblastic leukemia. The enzyme depletes asparagine, essential for leukemic cells, thus inhibiting protein biosynthesis in lymphoblasts. This review covers the sources, production, and applications of L-asparaginase (Lopes et al., 2017).

  • ASIC for L-Asparagine Biosensor : An application-specific integrated circuit (ASIC) was designed for L-Asparagine measurement using an ion-sensitive field effect transistor as a biosensor. This has potential applications in medical diagnostics (Cruz et al., 2016).

Safety And Hazards

“N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine” is classified as harmful (Xn) and has a transport hazard class of 6.1. It should be stored in a desiccated state at room temperature .

properties

IUPAC Name

(2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF2N2O4/c17-10-5-11(18)12(19)6-14(10)25-9-3-1-8(2-4-9)21-15(22)7-13(20)16(23)24/h1-6,13H,7,20H2,(H,21,22)(H,23,24)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYDDAAZMBUFRG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)OC2=CC(=C(C=C2Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)C[C@@H](C(=O)O)N)OC2=CC(=C(C=C2Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468142
Record name N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine

CAS RN

868359-05-1
Record name N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868359-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name WAY-213613
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868359051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 868359-05-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name WAY-213613
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QTE6AZR4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine
Reactant of Route 2
Reactant of Route 2
N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine
Reactant of Route 3
Reactant of Route 3
N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine
Reactant of Route 4
Reactant of Route 4
N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine
Reactant of Route 5
Reactant of Route 5
N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine
Reactant of Route 6
N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.